![molecular formula C12H11N3O B183565 N-(4-Amino-phenyl)-isonicotinamide CAS No. 13116-08-0](/img/structure/B183565.png)
N-(4-Amino-phenyl)-isonicotinamide
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Overview
Description
N-(4-Amino-phenyl)-isonicotinamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a novel diamine monomer 4-amino-N-(4-amino-phenyl)-benzamide (DABA) containing an amide group was introduced to modify the polyimide of pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) by copolymerization . The most important synthesis of phthalimides, which are structurally similar to this compound, is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the introduction of DABA containing an amide group can improve the order degree of macromolecule and form hydrogen bonds between the main chains, which results in the improvement of mechanical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, 4-Aminophenyl sulfone is a crystalline compound that turns purple on contact with air . The polyimide films obtained from DABA and ODA have excellent mechanical properties and thermal stability .Scientific Research Applications
Synthesis and Characterization
- A study by Aydın and Dağci (2010) describes the synthesis of a compound related to N-(4-Amino-phenyl)-isonicotinamide, providing insights into its characterization using various spectroscopic methods (Aydın & Dağci, 2010).
Plant Defense Metabolism
- Louw and Dubery (2000) investigated isonicotinamide-induced defense responses in tobacco cells, highlighting its potential role in plant defense metabolism (Louw & Dubery, 2000).
Corrosion Inhibition
- Yadav et al. (2015) explored the application of isonicotinamide derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic environments (Yadav et al., 2015).
Hydrogel Formation
- Kumar et al. (2004) reported on pyridyl amides derived from isonicotinic acid, with N-(4-pyridyl)isonicotinamide showing efficient hydrogelation properties (Kumar et al., 2004).
Xanthine Oxidase Inhibitors
- Zhang et al. (2019) designed and evaluated N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors (Zhang et al., 2019).
Antimicrobial Activity
- Mishra et al. (2010) synthesized isonicotinamide derivatives and assessed their antimicrobial activity, showing significant effectiveness against various microorganisms (Mishra et al., 2010).
Antitubercular Agents
- Boechat et al. (2011) investigated isonicotinamide derivatives for their potential use against Mycobacterium tuberculosis (Boechat et al., 2011).
Structural Studies
- Zhang et al. (2021) explored the crystal structure of solid forms from isonicotinamide and carboxylic acids, offering insights into their structural and supramolecular aspects (Zhang et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(4-Amino-phenyl)-isonicotinamide, also known as N-(4-Aminophenyl)isonicotinamide, is a complex organic compound that interacts with multiple targets. Similar compounds have been shown to interact with various enzymes and proteins, suggesting a broad range of potential targets .
Mode of Action
It’s suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, similar compounds have been shown to exhibit antimicrobial activity, suggesting a potential for membrane perturbation and intracellular interactions .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of pathways, potentially including those involved in microbial growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
properties
IUPAC Name |
N-(4-aminophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFGQPYFGQNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357645 |
Source
|
Record name | N-(4-Amino-phenyl)-isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13116-08-0 |
Source
|
Record name | N-(4-Amino-phenyl)-isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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